An In-depth Technical Guide to 3-Phenylphenol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Phenylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylphenol, also known as m-phenylphenol or 3-hydroxybiphenyl, is an organic aromatic compound belonging to the class of biphenyls and phenols. It is characterized by a phenol (B47542) ring substituted with a phenyl group at the meta (3-) position. This compound serves as a versatile building block in organic synthesis and has garnered interest in various industrial and research applications. It is recognized for its utility as a disinfectant, preservative, and fungicide.[1] Furthermore, in the realm of biochemical research, 3-Phenylphenol is a key reagent in the sensitive colorimetric analysis of uronic acids.
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Phenylphenol, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis, purification, and application in analytical methods. The information presented herein is intended to be a valuable resource for professionals in research, and drug development.
Chemical Structure and Identifiers
The chemical structure of 3-Phenylphenol consists of two phenyl rings directly bonded to each other, with a hydroxyl group attached to the C3 position of one of the rings.
Table 1: Chemical Identifiers for 3-Phenylphenol
| Identifier | Value |
| IUPAC Name | [1,1'-Biphenyl]-3-ol[1] |
| Other Names | 3-Hydroxybiphenyl, m-Biphenylol, m-Hydroxybiphenyl, m-Hydroxydiphenyl, m-Phenylphenol[1][2] |
| CAS Number | 580-51-8[1] |
| Molecular Formula | C₁₂H₁₀O[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)O[1] |
| InChI Key | UBXYXCRCOKCZIT-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
3-Phenylphenol is a white to yellow-beige crystalline powder or solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents, including ethanol (B145695), diethyl ether, and dimethyl sulfoxide (B87167) (DMSO).[2][3]
Table 2: Physicochemical Properties of 3-Phenylphenol
| Property | Value |
| Molecular Weight | 170.21 g/mol [3] |
| Melting Point | 75-80 °C[4] |
| Boiling Point | >300 °C[2] |
| Water Solubility | 0.14 g/L at 25 °C[1] |
| pKa | 9.64 at 25 °C[1] |
| Appearance | White to yellow-beige crystalline powder[1] |
Spectral Data
The structural elucidation of 3-Phenylphenol is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Phenylphenol shows a complex multiplet in the aromatic region, corresponding to the nine protons on the two phenyl rings, and a broad singlet for the phenolic hydroxyl proton.
Table 3: ¹H NMR Spectral Data of 3-Phenylphenol (CDCl₃, 90 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.64 - 7.14 | m | 9H | Ar-H |
| 5.05 | s (br) | 1H | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 3-Phenylphenol displays twelve distinct signals, corresponding to the twelve carbon atoms in the molecule.
Table 4: ¹³C NMR Spectral Data of 3-Phenylphenol (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 155.6 | C-OH |
| 142.8 | C-C (ipso) |
| 141.1 | C-C (ipso) |
| 129.8 | Ar-CH |
| 128.7 | Ar-CH |
| 127.3 | Ar-CH |
| 119.5 | Ar-CH |
| 114.9 | Ar-CH |
| 114.2 | Ar-CH |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Phenylphenol exhibits characteristic absorption bands for the hydroxyl and aromatic functional groups.
Table 5: Key IR Absorption Bands of 3-Phenylphenol
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3600 - 3100 (broad) | O-H stretch |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600, 1580, 1480 | C=C stretch (aromatic ring) |
| 1350 - 1200 | C-O stretch |
| 900 - 675 | C-H bend (aromatic) |
Mass Spectrometry
The mass spectrum of 3-Phenylphenol shows a prominent molecular ion peak and characteristic fragmentation patterns.
Table 6: Key Mass Spectrometry Data for 3-Phenylphenol
| m/z | Ion |
| 170 | [M]⁺ (Molecular ion) |
| 141 | [M - CHO]⁺ |
| 115 | [M - CHO - C₂H₂]⁺ |
Experimental Protocols
Synthesis of 3-Phenylphenol
Two common methods for the synthesis of 3-Phenylphenol are the Suzuki coupling and the Ullmann condensation.
This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Suzuki Coupling Workflow for 3-Phenylphenol Synthesis
Protocol:
-
To a round-bottom flask, add 3-bromophenol (1 equivalent), phenylboronic acid (1.1 equivalents), and sodium carbonate (2 equivalents) dissolved in a minimal amount of water.
-
Add toluene as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equivalents) as the catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
Ullmann Condensation Workflow for 3-Phenylphenol Synthesis
Protocol:
-
In a sealed tube or a flask equipped with a reflux condenser, combine 3-iodophenol (1 equivalent), benzene (as the aryl source, in excess), potassium carbonate (2 equivalents), and copper powder (1.5 equivalents).
-
Add a high-boiling polar solvent such as pyridine or dimethylformamide (DMF).
-
Heat the mixture to a high temperature (typically 150-200 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the copper salts.
-
Acidify the filtrate with dilute hydrochloric acid and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or recrystallization.
Purification by Recrystallization
Protocol:
-
Dissolve the crude 3-Phenylphenol in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
-
If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Colorimetric Assay for Uronic Acid Determination
3-Phenylphenol is used in a colorimetric method to quantify uronic acids. The assay is based on the reaction of uronic acids with 3-phenylphenol in a sulfuric acid/tetraborate (B1243019) solution to produce a colored product.
Workflow for the Colorimetric Determination of Uronic Acid
Protocol:
-
Prepare a standard curve using known concentrations of galacturonic acid.
-
To 400 µL of the sample or standard in a glass tube, add 40 µL of 4 M sulfamic acid/potassium sulfamate solution (pH 1.6) and mix.
-
Carefully add 2.4 mL of 75 mM sodium tetraborate in concentrated sulfuric acid and vortex vigorously.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes in an ice bath for 10 minutes.
-
Add 80 µL of 0.15% (w/v) 3-phenylphenol in 0.5% (w/v) NaOH to each tube and vortex immediately.
-
Allow the color to develop at room temperature for at least 10 minutes.
-
Measure the absorbance at 520 nm using a spectrophotometer.
-
Calculate the uronic acid concentration in the samples by comparing their absorbance to the standard curve.
Biological Activity and Potential Applications
3-Phenylphenol exhibits a range of biological activities that are of interest to researchers and drug development professionals.
-
Antimicrobial and Fungicidal Activity: It is widely used as a disinfectant, preservative, and fungicide.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death or inhibition of growth.[1]
-
Antioxidant Properties: 3-Phenylphenol can act as an antioxidant by scavenging free radicals and inhibiting oxidative reactions.[1]
-
Enzyme Inhibition: While specific studies on 3-Phenylphenol are limited, related phenolic compounds are known to inhibit various enzymes. For instance, it has been found to inhibit transfer reactions of flavonol glycosides.[3] The metabolism of biphenyl, of which 3-phenylphenol is a metabolite, involves cytochrome P450 enzymes.[2] Polyphenolic compounds, in general, are known to interact with and modulate the activity of CYP450 isoenzymes, which can have significant implications for drug metabolism.
-
Immunomodulatory Effects: In vitro studies have suggested that 3-Phenylphenol may have immunomodulatory effects on human liver cells.[3]
The biological activities of 3-Phenylphenol suggest its potential for further investigation in the development of new antimicrobial agents and as a lead compound in drug discovery programs. Its ability to interact with biological systems warrants further exploration of its specific molecular targets and signaling pathways.
Safety Information
3-Phenylphenol is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
